molecular formula C16H14O2 B1599964 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one CAS No. 78326-88-2

5-(benzyloxy)-2,3-dihydro-1H-inden-1-one

Katalognummer B1599964
CAS-Nummer: 78326-88-2
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: LYTKODVZMLEVSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“5-(benzyloxy)-2,3-dihydro-1H-inden-1-one” is a complex organic compound. The “benzyloxy” prefix suggests the presence of a benzyl group (a benzene ring attached to a methylene group) linked via an oxygen atom . The “2,3-dihydro-1H-inden-1-one” part suggests a partially saturated indene ring with a ketone functional group .


Synthesis Analysis

While specific synthesis methods for “5-(benzyloxy)-2,3-dihydro-1H-inden-1-one” are not available, similar compounds are often synthesized through condensation reactions . For example, 5-Benzyloxyindole is obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

  • 5-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is involved in the synthesis of a variety of chemical compounds. For instance, it plays a role in the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation, enabling the introduction of various substituents like carbon, halogen, sulfur, silicon, and tin (Uhlmann et al., 1997).
  • It has been used in enantioselective conjugate reductions, such as in the preparation of (S)-3-arylindan-1-ones, which are key intermediates for synthesizing certain receptor antagonists (Clark et al., 1999).
  • Additionally, it is utilized in the synthesis of indane-based 1,5-benzothiazepines, which have shown promising antimicrobial activities against various bacteria and fungi (Mor et al., 2017).

Structural Analysis and Properties

  • The compound has been the subject of structural analysis, such as the investigation of the title compound (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one. These studies often involve examining the molecular architecture and interactions, such as hydrogen bonding and π–π interactions (Asiri et al., 2012).
  • Moreover, the compound's derivatives have been explored in density functional theory (DFT) studies, providing insights into their electronic structure and potential reactivity (Şahin et al., 2011).

Applications in Organic Synthesis

  • 5-(Benzyloxy)-2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their potential applications in organic synthesis. For example, its use in the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which have been analyzed for their antioxidant activities (Yüksek et al., 2015).
  • It is also an intermediate in the synthesis of complex organic molecules, such as the kinamycin antibiotics, demonstrating its utility in the development of pharmaceuticals (Kitani et al., 2002).

Safety And Hazards

The safety and hazards of “5-(benzyloxy)-2,3-dihydro-1H-inden-1-one” would depend on its specific chemical structure. For instance, Benzil, a related compound, is known to cause skin irritation, serious eye damage, and may be harmful if inhaled .

Zukünftige Richtungen

The future directions for “5-(benzyloxy)-2,3-dihydro-1H-inden-1-one” would depend on its specific applications. For instance, similar compounds have been used in the synthesis of protein kinase inhibitors .

Eigenschaften

IUPAC Name

5-phenylmethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-16-9-6-13-10-14(7-8-15(13)16)18-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTKODVZMLEVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444414
Record name 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-2,3-dihydro-1H-inden-1-one

CAS RN

78326-88-2
Record name 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-hydroxy-indan-1-one (5.3 g, 35.7 mmol), KJ (0.6 g, 3.6 mmol) and K2CO3 (6.17 g, 44.6 mmol) and benzyl bromide (4.66 ml, 39.3 mmol) in DMF (50 ml) were heated at 100° C. for 1 hr. Addition of H2O (150 ml) and extraction with EtOAc (3×50 ml), washing the organic phase with satd. NaCl solution (100 ml) and drying with MgSO4 and evaporation afforded a brown solid. This material was recrystallised twice from EtOH to afford 5-benzyloxy-indan-1-one (6 g, 25.17 mmol, 70%) as yellow crystals, Mp. 105-106° C., MS m/e=238.1 (M+).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
4.66 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-hydroxyindan-1-one (1.00 q, 6.17 mmol), benzyl alcohol (800 mg, 7.40 mmol) and tributylphosphine (1.70 g, 8.40 mmol) in tetrahydrofuran (80 mL) was stirred at room temperature, 1,1′-(azodicarbonyl)dipiperidine (2.12 g, 8.40 mmol) was added, and the mixture was stirred for 24 hr. Hexane was added to the reaction mixture, the precipitated insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (5%-40% ethyl acetate/hexane) to give the title compound (1.14 g, yield 78%) as pale-yellow crystals.
Quantity
6.17 mmol
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

This product was suspended in acetone (120 mL), and benzyl bromide (10.9 g, 64.0 mmol) and potassium carbonate (12.3 g, 88.9 mmol) were added, and the mixture was heated under reflux under nitrogen atmosphere for 1 hr. The reaction mixture was allowed to cool to room temperature, and ethyl acetate and water were added. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the title compound (14.2 g, 94%) as pale-yellow crystals (recrystallized from ethyl acetate).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods V

Procedure details

To a solution of 2,3-dihydro-5-hydroxy-1H-inden-1-one (1.0 g, 6.2 mmol), benzyl alcohol (0.65 g, 5.6 mol) and tributylphosphine (1.7 g, 8.4 mmol) in tetrahydrofuran (30 mL) was added 1,1′-(azocarbonyl)dipiperidine (2.1 g, 8.4 mmol), and the mixture was stirred at room temperature for 16 hours. Insolubles were filtered off, and then the filtrate was concentrated. The residue was purified with silica gel column chromatography (hexane/ethyl acetate=10:1) to give the title compound (1.3 g, yield 97%) as powders.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1′-(azocarbonyl)dipiperidine
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(benzyloxy)-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
5-(benzyloxy)-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
Reactant of Route 3
5-(benzyloxy)-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
Reactant of Route 4
5-(benzyloxy)-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
Reactant of Route 5
5-(benzyloxy)-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
Reactant of Route 6
5-(benzyloxy)-2,3-dihydro-1H-inden-1-one

Citations

For This Compound
2
Citations
S Mostert, A Petzer, JP Petzer - ChemMedChem, 2015 - Wiley Online Library
Recent reports document that α‐tetralone (3,4‐dihydro‐2H‐naphthalen‐1‐one) is an appropriate scaffold for the design of high‐potency monoamine oxidase (MAO) inhibitors. Based …
Z Hu, S Zhou, J Li, X Li, Y Zhou, Z Zhu… - Future Medicinal …, 2023 - Future Science
Aim: Based on a multitarget design strategy, a series of novel indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids were identified for the potential treatment of Alzheimer's disease (AD). …
Number of citations: 3 www.future-science.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.